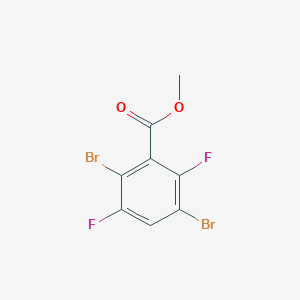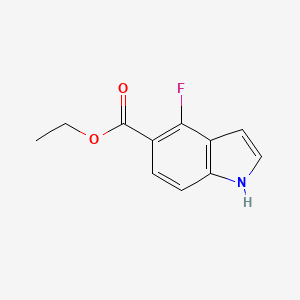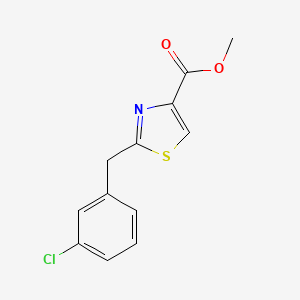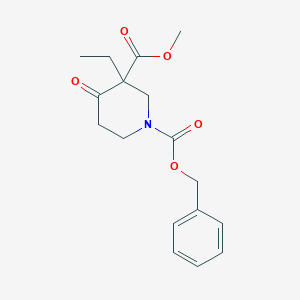
Methyl 2,5-dibromo-3,6-difluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,5-dibromo-3,6-difluorobenzoate is an aromatic ester with the molecular formula C8H4Br2F2O2. This compound is characterized by the presence of bromine and fluorine atoms on the benzene ring, which significantly influences its chemical properties and reactivity. It is commonly used in various chemical syntheses and research applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2,5-dibromo-3,6-difluorobenzoate can be synthesized from 2,5-dibromo-3,6-difluorobenzoic acid through an esterification reaction with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,5-dibromo-3,6-difluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding difluorobenzoate derivative by using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidative reactions can convert the ester group to a carboxylic acid or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups replacing the bromine atoms.
Reduction: Difluorobenzoate derivatives with reduced ester groups.
Oxidation: Carboxylic acids or other oxidized benzoate derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2,5-dibromo-3,6-difluorobenzoate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and polymers.
Biology: In the study of enzyme interactions and as a potential inhibitor for certain biological pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science research.
Wirkmechanismus
The mechanism by which methyl 2,5-dibromo-3,6-difluorobenzoate exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The presence of electron-withdrawing fluorine and bromine atoms on the benzene ring makes the compound highly reactive towards nucleophilic substitution reactions. This reactivity is exploited in various chemical syntheses and research applications to modify the compound and introduce new functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2,6-difluorobenzoate: Similar in structure but lacks the bromine atoms, making it less reactive in nucleophilic substitution reactions.
Methyl 2,5-difluorobenzoate: Similar but without the bromine atoms, affecting its reactivity and applications.
Methyl 3,5-difluorobenzoate: Differently substituted, leading to variations in chemical properties and reactivity.
Uniqueness
Methyl 2,5-dibromo-3,6-difluorobenzoate is unique due to the combination of bromine and fluorine atoms on the benzene ring, which significantly enhances its reactivity and makes it a valuable compound in various chemical syntheses and research applications. The presence of these halogens allows for selective reactions and modifications that are not possible with other similar compounds.
Eigenschaften
Molekularformel |
C8H4Br2F2O2 |
|---|---|
Molekulargewicht |
329.92 g/mol |
IUPAC-Name |
methyl 2,5-dibromo-3,6-difluorobenzoate |
InChI |
InChI=1S/C8H4Br2F2O2/c1-14-8(13)5-6(10)4(11)2-3(9)7(5)12/h2H,1H3 |
InChI-Schlüssel |
QLBZIDDHWFAAOL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=CC(=C1F)Br)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl (R)-2-Boc-2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13666240.png)
![2-Chlorobenzo[g]quinazolin-4-amine](/img/structure/B13666255.png)



![8-Chloroimidazo[1,2-c]pyrimidine](/img/structure/B13666272.png)
![5-[4-(Benzyloxy)phenyl]-3-methylisoxazole](/img/structure/B13666274.png)
![3-(4-Methoxyphenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13666279.png)
![3-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13666283.png)
![6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666287.png)
